The synthesis of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol can be achieved through a multi-step process starting from 2-chlorobenzaldehyde [].
This synthetic route results in an overall yield of approximately 27% [].
In the pharmaceutical industry, chlorinated alcohols such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol serve as vital chiral intermediates. The aforementioned compound is integral in the synthesis of Ticagrelor, a medication used to treat acute coronary syndromes. The enzymatic process developed for its synthesis is not only highly efficient but also environmentally friendly, showcasing the potential of biocatalysis in industrial applications3.
The synthesis of chlorinated alcohols can be challenging due to the toxicity of the substrates and products to enzymes and cells. However, comprehensive bioprocess engineering, as demonstrated in the synthesis of (S)-1-(2-chlorophenyl)ethanol, can overcome these challenges. By optimizing substrate supply and product removal, as well as addressing mass transfer limitations through cell permeabilization, researchers can obtain the desired product in high optical purity and yield4. This approach highlights the importance of process design in the efficient production of chiral alcohols.
The activation of alcohols toward nucleophilic displacement is another area of interest. The conversion of alcohol substrates to alkyl chlorides using aromatic cation activation, as described with 3,3-dichloro-1,2-diphenylcyclopropene, represents a novel paradigm in organic synthesis. This method, which primarily proceeds via the S(N)2 mechanism, expands the scope of substrates that can be converted into their corresponding alkyl chlorides2.
The mechanism of action for the synthesis of chlorinated alcohols typically involves enantioselective processes or chiral resolution to achieve the desired optical purity. For instance, the preparation of (R)-2-Chloro-1-(m-chlorophenyl)ethanol is achieved through a Lipozyme TL IM-catalyzed second resolution, which results in a high enantiomeric excess (ee) of 99%, indicating a highly stereoselective process1. Similarly, the development of a practical enzymatic process for (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for Ticagrelor, utilizes a ketoreductase (KRED) to transform the corresponding ketone into the chiral alcohol with near-complete conversion and exceptional enantiomeric purity3. These mechanisms underscore the importance of enzymatic catalysis in achieving the desired stereochemistry in the synthesis of chlorinated alcohols.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: